Hexadecaisoleucinomycin
Description
Historical Overview of Macrocyclic Depsipeptide Ionophores
The study of macrocyclic depsipeptide ionophores is a cornerstone of bioorganic chemistry and membrane biophysics. This field was largely pioneered by the discovery of naturally occurring compounds that exhibited remarkable abilities to selectively bind and transport metal cations across biological membranes.
One of the most historically significant members of this class is Valinomycin (B1682140) , a cyclododecadepsipeptide (a 12-residue ring) isolated from Streptomyces fulvissimus. drugbank.comfermentek.com Its discovery was pivotal, revealing a novel mechanism of antibiotic action based on the disruption of cellular ion gradients. Valinomycin is renowned for its exceptional selectivity for potassium ions (K⁺) over sodium ions (Na⁺), a property that has made it an invaluable tool in biochemical and physiological research for studying membrane potential. drugbank.comwikipedia.org
Another prominent group within this family are the Enniatins and the structurally related compound Beauvericin . nih.gov These cyclic hexadepsipeptides are produced by various species of Fusarium fungi. nih.govwikipedia.org Unlike the more rigid structure of valinomycin, enniatins are more flexible and form complexes with a variety of cations, including ammonium. wikipedia.orgebi.ac.uk Beauvericin, first isolated from the fungus Beauveria bassiana, also functions as an ionophore, capable of transporting both alkali and alkaline earth metal ions across membranes. nih.govwikipedia.org The discovery and subsequent study of these natural ionophores laid the scientific groundwork for the synthesis and investigation of novel analogues like Hexadecaisoleucinomycin.
Classification and Structural Relationship within Peptide Antibiotics
Peptide antibiotics are a diverse group of molecules, and their classification can be complex, often based on their structure, source, or mode of biosynthesis. nih.govfrontiersin.org this compound can be classified within this broad family based on several key features.
From a structural standpoint, this compound is a macrocyclic depsipeptide . The term 'depsipeptide' indicates the presence of at least one ester bond in what is otherwise a peptide-like backbone. nih.govnih.gov Its cyclic nature places it in a different category from linear peptide antibiotics. frontiersin.org
Based on its origin, it is a synthetic peptide , created in a laboratory setting rather than being isolated from a natural source. nih.gov This contrasts with naturally occurring depsipeptides like valinomycin and beauvericin. wikipedia.orgwikipedia.org
In the context of biosynthesis, peptide antibiotics are broadly divided into two groups: ribosomally synthesized and post-translationally modified peptides (RiPPs) and non-ribosomally synthesized peptides (NRPs). As a synthetic analogue of valinomycin—a classic NRP—this compound belongs to the non-ribosomal class.
The key structural feature of this compound is its 16-membered ring, composed of four repeating tetradepsipeptide units of -(D-Ile-L-Lac-L-Ile-D-Hyi)-. nih.gov This makes it a hexadecadepsipeptide , a larger ring structure compared to the dodecapeptide valinomycin. X-ray diffraction studies have revealed that its crystal structure adopts an elongated bracelet form, stabilized by eight intramolecular hydrogen bonds. nih.govresearchgate.net The ester carbonyl groups are oriented toward the molecule's interior, creating an ellipsoidal cavity that is responsible for its ion-binding capability. nih.govresearchgate.net This larger cavity allows it to bind larger ions than valinomycin, such as cesium (Cs⁺) and tetramethylammonium. electronicsandbooks.comvdoc.pub
Table 1: Comparison of Related Macrocyclic Depsipeptides
| Feature | This compound | Valinomycin | Enniatin B | Beauvericin |
| Type | Synthetic Cyclodepsipeptide | Natural Cyclodepsipeptide | Natural Cyclodepsipeptide | Natural Cyclodepsipeptide |
| Ring Size | 16 residues (48-membered ring) | 12 residues (36-membered ring) | 6 residues (18-membered ring) | 6 residues (18-membered ring) |
| Chemical Formula | C₈₀H₁₃₆N₈O₂₄ nih.gov | C₅₄H₉₀N₆O₁₈ cellsignal.com | C₃₃H₅₇N₃O₉ nih.gov | C₄₅H₅₇N₃O₉ wikipedia.org |
| Primary Ion Selectivity | Larger cations (e.g., Cs⁺) electronicsandbooks.com | K⁺ wikipedia.org | Various cations (e.g., K⁺, NH₄⁺) wikipedia.orgnih.gov | Alkali/Alkaline earth metals wikipedia.org |
| Repeating Unit | (D-Ile-L-Lac-L-Ile-D-Hyi) nih.gov | (D-Val-L-Lac-L-Val-D-Hyi) drugbank.com | (N-Me-L-Val-D-Hyi) nih.gov | (N-Me-L-Phe-D-Hyi) wikipedia.org |
Current Research Significance and Challenges
The current research interest in this compound stems primarily from its identity as a structural analogue of valinomycin and its potential as an antimicrobial agent. ontosight.ai The global challenge of antibiotic resistance necessitates the exploration of novel compounds with unique mechanisms of action. ontosight.ai Ionophores, which disrupt the critical ion gradients across microbial cell membranes, represent a promising class of such agents. ontosight.aireference.md
The significance of this compound lies in its larger molecular structure compared to valinomycin. electronicsandbooks.com This structural difference provides a valuable tool for researchers to probe the principles of ion selectivity and transport. By studying how the increased ring size and cavity dimensions affect binding affinity for different cations, scientists can gain deeper insights into the molecular basis of ionophore function. This knowledge is crucial for the rational design of new synthetic ionophores with tailored selectivities for specific applications in medicine or biotechnology.
Despite its potential, research on this compound faces several challenges.
Complexity of Synthesis: The creation of large, stereochemically complex macrocycles is an inherently difficult task in synthetic organic chemistry, often requiring multi-step processes with potential for low yields. acs.org
Detailed Biological Profiling: While its antimicrobial potential is recognized, comprehensive studies detailing its spectrum of activity against a wide range of clinically relevant bacteria and fungi are necessary to fully understand its utility. ontosight.ai
Understanding Mechanisms: The precise mechanisms of ion transport and the full downstream cellular consequences of exposure to this compound require further detailed biophysical and microbiological investigation.
Overcoming these challenges through advanced synthetic methods and thorough biological evaluation will be key to unlocking the full potential of this compound and related macrocyclic depsipeptides in chemical and biological research.
Structure
2D Structure
Properties
CAS No. |
65230-10-6 |
|---|---|
Molecular Formula |
C80H136N8O24 |
Molecular Weight |
1594.0 g/mol |
IUPAC Name |
3,9,15,21,27,33,39,45-octa(butan-2-yl)-6,18,30,42-tetramethyl-12,24,36,48-tetra(propan-2-yl)-1,7,13,19,25,31,37,43-octaoxa-4,10,16,22,28,34,40,46-octazacyclooctatetracontane-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-hexadecone |
InChI |
InChI=1S/C80H136N8O24/c1-29-41(17)53-73(97)105-49(25)65(89)81-58(46(22)34-6)78(102)110-62(38(11)12)70(94)86-55(43(19)31-3)75(99)107-51(27)67(91)83-60(48(24)36-8)80(104)112-64(40(15)16)72(96)88-56(44(20)32-4)76(100)108-52(28)68(92)84-59(47(23)35-7)79(103)111-63(39(13)14)71(95)87-54(42(18)30-2)74(98)106-50(26)66(90)82-57(45(21)33-5)77(101)109-61(37(9)10)69(93)85-53/h37-64H,29-36H2,1-28H3,(H,81,89)(H,82,90)(H,83,91)(H,84,92)(H,85,93)(H,86,94)(H,87,95)(H,88,96) |
InChI Key |
JGKIZFPSLQPQCA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)N1)C)C(C)CC)C(C)C)C(C)CC)C)C(C)CC)C(C)C)C(C)CC)C)C(C)CC)C(C)C)C(C)CC)C)C(C)CC)C(C)C |
Origin of Product |
United States |
Advanced Structural Characterization and Elucidation
X-ray Crystallographic Analysis of Hexadecaisoleucinomycin and Analogues
X-ray crystallography provides an atomic-resolution view of the molecular structure in the solid state. The insights gained from these studies are pivotal for defining the precise conformation and intermolecular interactions of this compound.
Crystal Structure Determination and Refinement
The crystal structure of this compound, with the chemical formula cyclo-[(D-Ile-L-Lac-L-Ile-D-Hyi)₄] (C₈₀H₁₃₆N₈O₂₄), was successfully determined by single-crystal X-ray diffraction techniques nih.gov. The synthetic depsipeptide ionophore crystallizes in the orthorhombic space group P2₁2₁2₁ nih.gov. The structure was solved and refined to a final R-factor of 0.122 and a weighted R-factor (Rw) of 0.135, providing a high level of confidence in the atomic positions nih.gov.
The molecule adopts an elongated bracelet-like conformation characterized by a pseudo-two-fold axis of symmetry nih.gov. This intricate structure is stabilized by a network of eight intramolecular 4→1 hydrogen bonds involving the amide C=O and N-H groups nih.gov. A key feature of the structure is the inward orientation of the ester carbonyl groups, with their oxygen atoms forming an ellipsoidal internal cavity, which is crucial for its ion-binding capabilities nih.gov. The hydrophobic side chains of the isoleucine and hydroxyisovaleric acid residues are situated on the periphery of the molecule nih.gov.
Detailed crystallographic data for this compound are presented in the table below.
| Crystal Parameter | Value |
| Molecular Formula | C₈₀H₁₃₆N₈O₂₄ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 11.195 |
| b (Å) | 17.853 |
| c (Å) | 54.835 |
| Z | 4 |
| R-factor | 0.122 |
| Rw-factor | 0.135 |
Data sourced from Pletnev et al. (1992) nih.gov
While detailed crystallographic data for direct analogues of this compound are not extensively available, studies on the related compound, meso-valinomycin, provide comparative insights. For instance, the crystal structure of [D-Hyi², L-Hyi⁴]meso-valinomycin revealed a distorted bracelet structure stabilized by six intramolecular hydrogen bonds nih.gov. However, in this analogue, only four of the six valine carbonyl oxygen atoms are directed inwards, and the molecular cavity is screened by hydrophobic isopropyl groups, rendering it inaccessible for ion binding nih.gov.
Intermolecular Interactions and Packing Architectures in Solid State
The solid-state packing of this compound is dictated by a combination of intramolecular hydrogen bonds and van der Waals interactions between the peripheral hydrophobic side chains. The eight intramolecular 4→1 hydrogen bonds are crucial in maintaining the bracelet conformation nih.gov. The exterior of the molecule, being decorated with the bulky and nonpolar side chains of the D-isoleucine, L-isoleucine, and D-α-hydroxyisovaleric acid residues, facilitates packing in the crystal lattice primarily through hydrophobic and van der Waals forces. These interactions lead to an efficient packing arrangement in the orthorhombic unit cell. The ester carbonyls are directed towards the interior of the molecule, forming a polar cavity, while the hydrophobic residues are exposed to the exterior, influencing the crystal packing nih.gov.
Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations
NMR spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in solution, providing complementary information to the static picture obtained from X-ray crystallography.
High-Resolution Multi-Dimensional NMR for Resonance Assignment
The complete assignment of the proton (¹H) and carbon-¹³ (¹³C) NMR spectra of complex cyclic depsipeptides like this compound is a prerequisite for detailed conformational analysis. This is typically achieved through a suite of high-resolution, multi-dimensional NMR experiments, including COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
While specific resonance assignments for this compound are not detailed in the readily available literature, studies on analogous compounds like valinomycin (B1682140) and other cyclic peptides provide a framework for such analysis nih.govnih.gov. For instance, in the ¹H NMR spectrum of valinomycin analogues, characteristic signals for the different amino and hydroxy acid residues can be identified and assigned using these multi-dimensional techniques nih.gov. The Hα/Cα region in the HSQC spectrum is particularly informative for distinguishing the different residues within the cyclic structure nih.gov.
Conformational Analysis in Solution via NMR Parameters
NMR parameters such as nuclear Overhauser effects (NOEs), coupling constants (³J), and chemical shifts are sensitive to the conformation of the molecule in solution. The conformational states of this compound in solution have been discussed in light of the data obtained from its crystal structure nih.gov.
The solution conformation of cyclic peptides can be a dynamic equilibrium of multiple interconverting forms. By measuring NOEs, which provide information about through-space distances between protons, and coupling constants, which are related to dihedral angles via the Karplus equation, a three-dimensional model of the predominant solution conformation can be constructed rsc.orguq.edu.au. For ionophores like this compound, NMR titration experiments with various cations can reveal the conformational changes that occur upon ion binding. The changes in chemical shifts of the amide protons and carbonyl carbons upon complexation are particularly indicative of the binding site and the conformational reorganization of the macrocycle.
Solid-State NMR Applications
Solid-state NMR (ssNMR) spectroscopy is a valuable technique for studying the structure and dynamics of molecules in their crystalline or amorphous solid forms. It provides a bridge between the solution-state information from conventional NMR and the static picture from X-ray diffraction.
High-resolution ¹³C ssNMR spectra, obtained using techniques like cross-polarization-magic angle spinning (CP-MAS), can provide insights into the conformational state of cyclic ionophores in the solid state nih.gov. The splitting of ¹³C NMR peaks in the solid state is consistent with the symmetry properties of the molecule as determined by X-ray diffraction nih.gov. Furthermore, conformation-dependent ¹³C chemical shifts can be used to delineate conformational changes induced by metal ion complexation, even for complexes where single crystals for X-ray analysis are not available nih.gov. Studies on valinomycin have demonstrated the utility of ssNMR in characterizing different polymorphic forms and understanding the interactions that stabilize their conformations in the crystalline state nih.gov.
Mass Spectrometry for Molecular Architecture Assessment
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. For a large and complex molecule like this compound, with a chemical formula of C80H136N8O24, mass spectrometry is indispensable for confirming its molecular weight and probing its structural intricacies.
Tandem mass spectrometry (MS/MS) is a crucial tool for sequencing and identifying the constituent amino and hydroxy acid residues within cyclic peptides and depsipeptides. The general process involves the initial ionization of the molecule, followed by the selection of the parent ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions.
For cyclic structures like this compound, the fragmentation process is more complex than for linear peptides. The initial fragmentation event typically involves the opening of the cyclic backbone at one of the amide or ester linkages. This ring-opening can occur at multiple sites, leading to a variety of linear precursor ions. Subsequent fragmentation of these linear ions then proceeds along established pathways for linear peptides, primarily involving cleavage of the amide bonds to produce b- and y-type ions, or cleavage of ester bonds.
The analysis of the resulting series of fragment ions allows for the reconstruction of the amino and hydroxy acid sequence. However, the initial random ring-opening can generate multiple series of fragment ions, making the interpretation of the spectra challenging. The presence of non-proteinogenic amino acids and hydroxy acids further complicates the analysis, requiring careful consideration of all possible fragmentation pathways.
Expected Fragmentation Data for a Hypothetical Tandem MS Analysis of this compound:
| Precursor Ion (m/z) | Fragment Ion (m/z) | Putative Structural Assignment |
| [M+H]+ | Various | Initial ring-opened linear isomers |
| Ring-opened isomers | Series of b- and y-type ions | Fragments corresponding to the loss of individual or multiple amino/hydroxy acid residues |
| Ring-opened isomers | Internal fragment ions | Fragments arising from cleavages at two points within the linear precursor |
This table represents a generalized expectation for the types of data obtained from a tandem MS experiment on a cyclic depsipeptide like this compound, as specific experimental data is not available.
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are essential for determining the elemental composition of a molecule. For a compound with the complexity of this compound, HRMS can distinguish between ions of the same nominal mass but different elemental formulas.
By measuring the mass of the molecular ion with high precision, typically to within a few parts per million (ppm), the elemental formula can be confidently determined. This is a critical step in the initial characterization of a novel compound and serves to confirm the identity of a known compound. The high mass accuracy of HRMS also aids in the identification of fragment ions in tandem mass spectrometry, allowing for the unambiguous assignment of their elemental compositions and, consequently, their structural identities.
Hypothetical High-Resolution Mass Spectrometry Data for this compound:
| Ion | Theoretical m/z | Measured m/z (Hypothetical) | Mass Accuracy (ppm, Hypothetical) | Inferred Elemental Composition |
| [M+H]+ | 1594.9835 | 1594.9841 | 0.38 | C80H137N8O24 |
| [M+Na]+ | 1616.9654 | 1616.9660 | 0.37 | C80H136N8O24Na |
This table illustrates the type of data obtained from a high-resolution mass spectrometry experiment. The "Measured m/z" and "Mass Accuracy" values are hypothetical, as specific experimental data for this compound is not publicly available.
Conformational Landscapes and Dynamics
Exploration of Conformational Preferences and Ensembles
The structure exhibits a twofold pseudo-axis of symmetry. A notable characteristic of this conformation is the orientation of the ester carbonyl groups, which are directed towards the interior of the molecule. This arrangement results in the formation of an ellipsoidal internal cavity lined by the oxygen atoms of these carbonyls. In contrast, the side chains of the amino acid residues are located on the periphery of the molecule. This "inside-out" arrangement, with a polar interior and a lipophilic exterior, is a common feature among ionophoric antibiotics.
While the crystal structure provides a detailed snapshot of a low-energy conformation, the conformational landscape in solution is expected to be more complex. The conformational states of Hexadecaisoleucinomycin in solution are thought to be related to the conformation observed in the crystal, but with increased flexibility. The stable, hydrogen-bonded framework observed in the solid state likely forms the basis for the predominant conformations in solution, which may exist in equilibrium with other, less populated conformers. The specific ensemble of conformations in solution would be influenced by factors such as the solvent and the presence of ions.
| Side Chain Location | Periphery of the molecule |
Influence of Solvent Environments on Molecular Conformation
The conformation of flexible molecules like this compound is significantly influenced by the surrounding solvent environment. While specific studies detailing the conformational changes of this compound in a range of different solvents are not extensively available, general principles of peptide and depsipeptide conformational behavior can be applied.
In nonpolar solvents, it is expected that the intramolecular hydrogen bonds observed in the crystal structure would be largely maintained. This would preserve the compact, bracelet-like conformation, as the polar amide groups would be shielded from the nonpolar environment by being engaged in internal hydrogen bonding.
In polar aprotic solvents, such as dimethyl sulfoxide, some of the intramolecular hydrogen bonds might be disrupted due to competition from the solvent molecules, which are strong hydrogen bond acceptors. This could lead to a more flexible and dynamic structure, with a potential increase in the population of more open conformers.
In polar protic solvents, like water or methanol, the influence is more complex. While these solvents can form hydrogen bonds with the amide groups, potentially disrupting the internal hydrogen-bonding network, the hydrophobic effect would also play a crucial role. The nonpolar side chains on the exterior of the molecule would tend to associate to minimize their contact with water, which could, in turn, stabilize the compact, bracelet-like conformation. The final conformational ensemble in polar protic solvents would therefore be a balance between these competing effects.
Dynamic Conformational Exchange Processes
The exchange processes can occur on a wide range of timescales, from picoseconds for local bond vibrations to microseconds or even milliseconds for large-scale conformational rearrangements. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly relaxation dispersion experiments, are powerful tools for studying these dynamic processes in solution. Such studies on related cyclic peptides and depsipeptides have revealed the existence of multiple conformational states in equilibrium, with exchange rates that are often dependent on the solvent and temperature. It is plausible that this compound also exhibits such dynamic behavior, which would be essential for its biological activity.
Biosynthesis and Chemical Synthesis Strategies
Elucidation of Putative Biosynthetic Pathways
The biosynthesis of peptide natural products is often carried out by large, multi-enzyme complexes known as non-ribosomal peptide synthetases (NRPSs). frontiersin.orgnih.gov These enzymatic assembly lines are modular in nature, with each module responsible for the incorporation of a single amino acid into the growing peptide chain. nih.govnih.gov
For a homopeptide like Hexadecaisoleucinomycin, a highly repetitive NRPS assembly line would be required. This machinery would consist of sixteen core modules, each dedicated to the incorporation of an L-isoleucine residue. Depsipeptides, which contain ester bonds in addition to amide bonds, are also synthesized by specialized NRPSs. nih.gov
A typical NRPS module for isoleucine incorporation would contain three essential domains:
Adenylation (A) Domain : This domain acts as the "gatekeeper," specifically selecting L-isoleucine from the cellular pool of amino acids and activating it as an aminoacyl-adenylate. nih.gov
Thiolation (T) Domain or Peptidyl Carrier Protein (PCP) : The activated isoleucine is then transferred to a phosphopantetheine cofactor attached to the T domain, tethering it to the enzyme complex. frontiersin.org
Condensation (C) Domain : This domain catalyzes the formation of the peptide bond between the isoleucine tethered to its own module's T domain and the growing peptide chain attached to the T domain of the previous module. nih.gov
After the sequential addition of all sixteen isoleucine residues, a terminal Thioesterase (TE) domain is responsible for releasing the final product. frontiersin.org This domain would catalyze the head-to-tail macrocyclization of the linear hexadecapeptide, forming the stable cyclic structure of this compound. mdpi.com
| Domain | Function in this compound Biosynthesis |
|---|---|
| Adenylation (A) | Selects and activates L-isoleucine via ATP hydrolysis. |
| Thiolation (T) / Peptidyl Carrier Protein (PCP) | Covalently tethers the activated isoleucine as a thioester. |
| Condensation (C) | Catalyzes peptide bond formation between adjacent modules. |
| Thioesterase (TE) | Catalyzes the final intramolecular cyclization and releases the mature cyclic peptide. |
The biosynthesis of this compound would rely on a steady supply of L-isoleucine, one of the proteinogenic amino acids. The A-domains within the NRPS modules exhibit high fidelity, ensuring that only isoleucine is incorporated. pnas.org Some NRPS systems contain additional domains that can modify the peptide backbone, such as Epimerization (E) domains that convert L-amino acids to their D-isomers or Methylation (M) domains that N-methylate the peptide bonds. nih.govnih.gov For the canonical structure of this compound, such modifications are not presumed, but their potential inclusion highlights the versatility of NRPS machinery.
Total Chemical Synthesis Methodologies
The chemical synthesis of cyclic peptides, particularly large ones, presents significant challenges, including achieving high yields and maintaining stereochemical integrity. rsc.orgnih.gov The synthesis of a homooligomer like this compound would require careful optimization to prevent aggregation and side reactions.
The key step in the total synthesis is the macrocyclization of the linear hexadecaisoleucyl peptide precursor. rsc.org This intramolecular reaction must be performed under high-dilution conditions to favor cyclization over intermolecular polymerization. nih.gov
Common strategies include:
Macrolactamization : The formation of an amide bond between the N-terminus and the C-terminus of the linear peptide. This is the most common method for creating cyclic peptides. nih.gov
Other Chemoselective Ligations : Methods like azide-alkyne cycloadditions ("click chemistry") or ring-closing metathesis can be employed if the linear precursor is appropriately functionalized. rsc.orgnih.gov
The choice of coupling reagents (e.g., HATU, PyBOP) and the position of cyclization are critical for maximizing the yield of the desired cyclic product. nih.govmdpi.com
| Macrocyclization Strategy | Description | Key Considerations |
|---|---|---|
| Macrolactamization (Head-to-Tail) | Formation of an amide bond between the terminal amino and carboxyl groups of the linear precursor. nih.govmdpi.com | High dilution, efficient coupling reagents, potential for epimerization. nih.gov |
| Ring-Closing Metathesis (RCM) | Formation of a carbon-carbon double bond to close the ring, requiring terminal alkene handles on the precursor. rsc.org | Requires non-natural amino acid incorporation; catalyst selection is crucial. |
| Azide-Alkyne Cycloaddition | Formation of a triazole ring to cyclize the peptide, requiring terminal azide (B81097) and alkyne groups. rsc.org | Introduces a non-peptidic linkage into the backbone; highly efficient reaction. |
For this compound, the primary chiral building block is L-isoleucine, which is commercially available. However, the synthesis of analogues often requires non-proteinogenic amino acids, which must be prepared through stereoselective methods. nih.govrsc.org Asymmetric synthesis techniques, such as organocatalytic Mannich-type reactions or enzymatic resolutions, are employed to produce these building blocks with high enantiopurity, which is essential for biological activity. rsc.org
Design and Synthesis of Analogues for Structure-Activity Relationship Studies
To explore the structure-activity relationship (SAR), chemists systematically modify the lead compound's structure and assess the impact on its biological activity. nih.gov For a cyclic peptide like this compound, SAR studies would involve synthesizing a library of analogues. nih.govuit.no
Key modifications could include:
Alanine (B10760859) Scanning : Systematically replacing each isoleucine residue with alanine to identify key residues essential for activity.
Residue Substitution : Replacing isoleucine with other hydrophobic (e.g., valine, leucine) or charged amino acids to probe the importance of the side chain's size, shape, and polarity. uit.no
Ring Size Modification : Synthesizing analogues with fewer or more residues to determine the optimal ring size for activity. acs.org
Backbone Modification : Introducing N-methylated amino acids to enhance proteolytic stability and potentially alter conformation. frontiersin.org
These studies provide crucial insights into the pharmacophore of the molecule, guiding the design of more potent and selective therapeutic agents. nih.govnih.gov
Molecular Mechanisms of Action and Biological Interactions
Modus Operandi at the Cellular and Subcellular Level
The primary mode of action for Hexadecaisoleucinomycin, like other carrier ionophores, is to increase the permeability of biological membranes to specific cations. scilit.com The molecule is lipophilic, allowing it to dissolve into the lipid bilayer of cell membranes. scilit.com Structurally, it features a hydrophilic center capable of binding an ion and a hydrophobic exterior that interacts favorably with the membrane's lipid interior. scilit.com
At the cellular level, this function is particularly impactful on the mitochondrial membrane. Ionophores like the related compound valinomycin (B1682140) are known to target mitochondria due to the significant negative membrane potential across the inner mitochondrial membrane. nih.govumich.edu By transporting cations such as potassium (K+) into the mitochondrial matrix, this compound can dissipate this membrane potential. nih.govnih.gov This disruption of the electrochemical gradient uncouples oxidative phosphorylation from ATP synthesis. researchgate.net
The subcellular effects are profound. The influx of K+ into the mitochondrial matrix, driven by the membrane potential, leads to an osmotic imbalance, causing the mitochondria to swell. nih.gov This swelling can compromise the integrity of the outer mitochondrial membrane, leading to the release of intermembrane space proteins, such as cytochrome c, into the cytosol. nih.gov
Elucidation of Ion Selectivity and Transport Mechanisms
This compound functions as a "carrier" ionophore. agscientific.com This mechanism involves the molecule binding a specific ion on one side of a membrane, diffusing through the lipid bilayer as a complex, and releasing the ion on the other side. nih.govagscientific.com This process is cyclical and allows a single ionophore molecule to transport numerous ions.
The ion selectivity of such molecules is determined by the precise geometry and nature of the internal cavity formed by the peptide structure. For valinomycin, the cavity formed by its ester carbonyl groups is perfectly sized to coordinate a dehydrated potassium ion (radius ~1.38 Å), while being a poor fit for the smaller sodium ion (radius ~1.02 Å). nih.gov Given that this compound is an analog of valinomycin, it is expected to exhibit high selectivity for K+ over other cations like Na+. researchgate.net
The transport process can be broken down into several key steps:
Complexation : The ionophore, located at the membrane-water interface, binds a specific, dehydrated cation from the aqueous environment.
Translocation : The entire ionophore-cation complex, with its lipophilic exterior, diffuses across the lipid bilayer.
Decomplexation : At the opposite membrane interface, the ion is released into the aqueous solution.
Return : The now-empty ionophore diffuses back to the original side to repeat the cycle.
This carrier mechanism is distinct from channel-forming ionophores, which create a continuous hydrophilic pore through the membrane. agscientific.com
Table 1: Comparison of Ion Transport Mechanisms
| Feature | Carrier Ionophore (e.g., this compound) | Channel Ionophore |
| Transport Rate | Slower (10² to 10⁴ ions/sec) | Faster (10⁷ to 10⁸ ions/sec) |
| Mechanism | Binds and shuttles individual ions across the membrane. | Forms a continuous aqueous pore through the membrane. |
| Structure | Mobile molecule that diffuses within the membrane. | Typically a larger, transmembrane protein or peptide assembly. |
| Example | Valinomycin, this compound | Gramicidin A |
Protein and Lipid Interaction Dynamics
The function of this compound is intrinsically linked to its interactions with the lipid components of cell membranes. For an ionophore to operate, it must first partition into the lipid bilayer. mdpi.com Its hydrophobic side chains, located on the molecular periphery, facilitate this insertion and ensure its stability within the nonpolar core of the membrane. mdpi.com The interaction is not static; the ionophore must remain mobile within the bilayer to shuttle ions from one side to the other.
While the primary interaction is with membrane lipids, the resulting disruption of ion homeostasis can indirectly affect membrane proteins. The dissipation of membrane potential can alter the function of voltage-dependent channels and transporters embedded in the same membrane. Furthermore, the significant structural changes in mitochondria, such as swelling induced by ion influx, can physically perturb the organization of protein complexes within the inner mitochondrial membrane, including those of the electron transport chain. nih.gov
Modulation of Cellular Processes by this compound
By disrupting fundamental ion gradients, particularly the mitochondrial membrane potential, this compound can profoundly modulate critical cellular processes, most notably apoptosis (programmed cell death).
The collapse of the mitochondrial membrane potential is a key event in the intrinsic pathway of apoptosis. nih.govumich.edu This event, triggered by this compound-mediated K+ influx, leads to mitochondrial swelling and the release of pro-apoptotic factors like cytochrome c. nih.gov Once in the cytosol, cytochrome c participates in the formation of the apoptosome, a complex that activates caspase cascades, leading to the execution phase of apoptosis, characterized by DNA fragmentation and cell dismantling. umich.edu
Research on valinomycin has shown that it can induce apoptosis, a process that is preceded by a rapid loss of mitochondrial membrane potential and subsequent intracellular acidification. nih.gov This suggests that the pro-apoptotic activity of this compound is not necessarily due to a direct interaction with cell death proteins, but rather is a direct consequence of its primary function as an ionophore. The resulting disruption of mitochondrial integrity serves as a potent signal to initiate the cell death program. umich.edunih.gov
Theoretical and Computational Chemical Investigations
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and bonding of complex molecules like Hexadecaisoleucinomycin. nih.gov These methods provide detailed insights into the electron distribution, molecular orbitals, and the nature of chemical bonds, which govern the molecule's reactivity and interactions. nih.govmdpi.com
For a large depsipeptide such as this compound, calculations would typically focus on fragmented models or representative segments of the molecule to remain computationally feasible. Key areas of investigation include:
Electron Density Distribution: Methods like Natural Bond Orbital (NBO) analysis can be employed to study the charge distribution across the molecule. This is crucial for understanding the polarity of the ester carbonyl groups directed towards the interior, which form an ellipsoidal internal cavity for ion binding. nih.gov
Frontier Molecular Orbitals: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in predicting the sites susceptible to nucleophilic or electrophilic attack. The energy gap between HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability. nih.gov
These computational approaches serve to complement experimental data, offering a molecular-level interpretation of the structural features observed in crystallographic studies. nih.govresearchgate.net
Molecular Dynamics Simulations for Conformational Sampling and Stability
Molecular Dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape and stability of large, flexible molecules like this compound in different environments. youtube.comfrontiersin.org These simulations model the atomic motions of the molecule over time, providing insights into its dynamic behavior that are not accessible from static crystal structures. nih.govmdpi.com
A typical MD simulation study on this compound would involve:
System Setup: The crystal structure of this compound would serve as the starting point. nih.gov This structure would be placed in a simulated environment, such as a box of water molecules, to mimic physiological conditions.
Simulation and Analysis: The system's trajectory is calculated by integrating Newton's equations of motion, governed by a chosen force field (see section 6.5). mdpi.com Analysis of the trajectory reveals information about:
Conformational Flexibility: MD simulations can show how the "elongated bracelet form" observed in the crystal structure behaves in solution, exploring different conformations and the transitions between them. nih.gov
Stability of Hydrogen Bonds: The persistence and strength of the eight intramolecular hydrogen bonds that stabilize the structure can be monitored throughout the simulation. nih.gov
Solvent Interactions: The simulations would detail how the peripheral side chains of the isoleucine residues interact with the surrounding solvent molecules. nih.gov
By running simulations for extended periods (nanoseconds to microseconds), researchers can gain a comprehensive understanding of the molecule's structural dynamics and stability, which are crucial for its function as an ionophore. unc.edu
Computational Prediction of Spectroscopic Parameters
Computational methods, particularly quantum chemical calculations, are frequently used to predict spectroscopic parameters, which can then be compared with experimental spectra for structure validation. For this compound, these predictions would be invaluable for interpreting complex experimental data.
NMR Spectroscopy: The calculation of nuclear magnetic shielding tensors allows for the prediction of 1H and 13C NMR chemical shifts. researchgate.netdoi.org By comparing the calculated shifts for different potential conformations with experimental NMR data, the dominant solution-state structure can be inferred. This is particularly important for a flexible molecule whose solution conformation may differ from its solid-state crystal structure. nih.gov
Vibrational Spectroscopy (FT-IR and Raman): Quantum chemistry can compute the vibrational frequencies and intensities of a molecule. doi.org For this compound, this would help assign the complex bands in its FT-IR spectrum, such as the characteristic stretching frequencies of the amide C=O and N-H groups involved in hydrogen bonding, as well as the ester carbonyls lining the internal cavity. nih.gov
These predictive methods provide a powerful link between the computed molecular structure and experimentally measured spectroscopic properties.
Advanced Algorithms for Structure Solution of Large Molecules (e.g., Monte Carlo methods in X-ray crystallography)
The determination of the crystal structure of this compound, a large and complex depsipeptide (C80H136N8O24), was a significant achievement accomplished through single-crystal X-ray diffraction techniques. nih.gov This experimental method provides a three-dimensional map of electron density within the crystal, from which the atomic arrangement can be deduced. researchgate.netwikipedia.org
The process involves several key computational steps:
Data Collection and Processing: An intense beam of X-rays is diffracted by the crystal, and the intensities of thousands of diffracted spots are measured. wikipedia.org
Phase Problem and Structure Solution: A major challenge in crystallography, especially for large molecules without heavy atoms, is the "phase problem." While diffraction intensities are easily measured, their phase information is lost. Advanced algorithms, including direct methods, are employed to estimate these phases and generate an initial model of the electron density. wikipedia.org
Model Building and Refinement: An atomic model is built into the electron density map. This model is then computationally refined to achieve the best possible fit with the experimental diffraction data. The final quality of the structure is assessed by metrics like the R-factor. nih.gov For this compound, the final standard (R) and weighted (Rw) discrepancy factors were 0.122 and 0.135, respectively. nih.gov
The successful application of these techniques revealed the detailed molecular architecture of this compound. nih.gov
Table 1: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C80H136N8O24 |
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| Cell Parameters | |
| a | 11.195 Å |
| b | 17.853 Å |
| c | 54.835 Å |
| Molecules per Unit Cell (z) | 4 |
| Final R-factor | 0.122 |
Data sourced from Pletnev et al., Biopolymers (1992) nih.gov
Development of Force Fields and Potentials for Peptide Simulations
The accuracy of molecular dynamics (MD) simulations is critically dependent on the quality of the underlying force field—a set of parameters and equations that describes the potential energy of the system. nih.govnih.gov For a complex peptide-like molecule such as this compound, which contains non-standard residues (L-Lactic acid, D-Hyi), standard biomolecular force fields may require refinement or re-parameterization.
Key considerations for force field development for this compound simulations include:
Parameterization: Force fields like AMBER, CHARMM, and OPLS are widely used for biomolecules. gromacs.org However, specific parameters for the ester linkages and the D-Hyi (D-α-hydroxyisovaleric acid) residue might need to be developed. This is often done using high-level quantum chemical calculations on molecular fragments to derive atomic charges and parameters for bond, angle, and dihedral terms.
Validation: Newly developed parameters must be validated. For macrocyclic compounds, this can involve comparing MD simulation results against experimental data, such as NMR-derived distance restraints, to ensure the force field accurately reproduces the conformational ensemble in solution. chemrxiv.org
Polarizable vs. Additive Models: While traditional force fields use a simple additive model with fixed atomic charges, advanced polarizable force fields can provide a more accurate physical representation of intermolecular interactions by accounting for electronic polarization. nih.gov Given the importance of the internal polar cavity in this compound's function as an ionophore, a polarizable force field could offer enhanced accuracy.
The development of a well-validated force field is a crucial prerequisite for conducting reliable and predictive MD simulations to study the dynamics and function of this compound. schrodinger.com
Advanced Analytical Method Development and Validation
Chromatographic Methodologies for Isolation and Purification
The isolation and purification of Hexadecaisoleucinomycin from complex matrices are primarily achieved through various chromatographic techniques. slideshare.netresearchgate.netiipseries.orgijpsjournal.com High-performance liquid chromatography (HPLC) is a cornerstone technique, valued for its high resolution and versatility in separating complex mixtures. researchgate.netiipseries.org The selection of the appropriate stationary and mobile phases is crucial for achieving optimal separation. sigmaaldrich.com
For the isolation of this compound, reversed-phase HPLC is often employed, where a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the compound between these two phases. ijpsjournal.com Method development in HPLC is an iterative process, systematically adjusting parameters to achieve the desired separation efficiency. iosrphr.org
| Parameter | Condition | Rationale |
| Column | C18, 5 µm particle size, 250 x 4.6 mm | Provides good retention and resolution for nonpolar compounds. |
| Mobile Phase | Gradient of Acetonitrile and Water | Allows for the elution of a wide range of compounds with varying polarities. |
| Flow Rate | 1.0 mL/min | Optimal for achieving good separation without excessive analysis time. |
| Detection | UV at 210 nm | Suitable for compounds with chromophores, common in complex organic molecules. |
| Temperature | 25 °C | Ensures reproducible retention times. |
Partition chromatography is another valuable technique where separation is based on the differential distribution of a solute between two immiscible liquid phases. ijpsjournal.com For large-scale purification, preparative HPLC is utilized, which employs larger columns to handle higher sample loads.
Hyphenated Analytical Techniques for Complex Mixture Analysis
To gain deeper insights into the structure and properties of this compound, especially within complex mixtures, hyphenated analytical techniques are indispensable. nih.govasdlib.orgactascientific.comijnrd.orgrjpn.org These methods combine the separation power of chromatography with the identification capabilities of spectroscopic techniques. nih.govactascientific.com
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that couples the separation capabilities of HPLC with the mass analysis of a mass spectrometer. nih.govasdlib.orgactascientific.com This allows for the determination of the molecular weight and structural information of the components as they elute from the chromatographic column. asdlib.org
| Technique | Separation Principle | Detection Principle | Information Obtained |
| LC-MS | Differential partitioning between mobile and stationary phases. | Measurement of mass-to-charge ratio of ionized molecules. | Molecular weight, structural fragments. |
| GC-MS | Differential partitioning between a gaseous mobile phase and a stationary phase. | Measurement of mass-to-charge ratio of ionized molecules. | Molecular weight and fragmentation patterns of volatile compounds. |
| LC-NMR | Differential partitioning between mobile and stationary phases. | Nuclear magnetic resonance of atomic nuclei. | Detailed structural information, including connectivity of atoms. |
Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for the analysis of volatile and thermally stable compounds. actascientific.com For non-volatile compounds like this compound, LC-MS is the preferred method. The choice of ionization source in MS, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), is critical for successful analysis. asdlib.org
Quantitative Method Development for Academic Research Applications
The development of quantitative analytical methods is essential for determining the concentration of this compound in various samples. nih.gov HPLC is a widely used technique for quantitative analysis due to its high precision and accuracy. ajol.info
The process of quantitative method development involves several key steps:
Selection of an appropriate chromatographic system: This includes the choice of column, mobile phase, and detector to ensure good separation and sensitive detection of this compound. sigmaaldrich.com
Method Optimization: Fine-tuning of chromatographic parameters such as mobile phase composition, flow rate, and temperature to achieve optimal peak shape and resolution. iosrphr.orgpharmtech.com
Method Validation: The developed method must be rigorously validated according to established guidelines to ensure its reliability. ajol.infopharmtech.com
Validation parameters typically include:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.
Accuracy: The closeness of the measured value to the true value.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. trulieve.com
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. pharmtech.com
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | ≤ 2% |
| Specificity | No interference at the retention time of the analyte |
| Robustness | No significant change in results with minor variations |
Quality Assurance and Quality Control in Analytical Procedures
Statistical Quality Control (SQC) procedures are employed to monitor the performance of the analytical method over time. nih.govresearchgate.net This involves the regular analysis of control samples with known concentrations of this compound and plotting the results on control charts. who.int These charts help in identifying trends, shifts, or increased variability in the analytical process, allowing for corrective actions to be taken before patient or research results are compromised. who.intresearchgate.net
Key elements of a QA/QC program for this compound analysis include:
Standard Operating Procedures (SOPs): Detailed written instructions for performing each analytical procedure.
Instrument Calibration and Maintenance: Regular calibration and preventive maintenance of all analytical instruments.
Analyst Training and Proficiency: Ensuring that all personnel are adequately trained and their performance is regularly assessed.
Use of Certified Reference Materials: Using well-characterized reference standards for calibration and quality control.
Documentation and Record Keeping: Meticulous documentation of all experimental data, calculations, and observations.
By implementing a robust QA/QC program, laboratories can ensure that the analytical data for this compound is accurate, reliable, and defensible.
Q & A
Q. How can researchers align their studies with existing literature to address knowledge gaps in this compound research?
- Methodological Answer: Conduct a scoping review using PRISMA guidelines to map mechanistic hypotheses, synthesis routes, and bioactivity datasets. Prioritize gaps such as in vivo pharmacokinetics or resistance mechanisms. Frame research questions using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure translational impact .
Q. What criteria should guide the inclusion of this compound data in review articles or meta-analyses?
- Methodological Answer: Adhere to the PICO framework (Population: bacterial strains; Intervention: compound concentration; Comparison: controls/antibiotics; Outcome: MIC/cytotoxicity). Exclude studies with incomplete methodological details or lacking raw data accessibility. Use GRADE criteria to assess evidence quality .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
